3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt

Overview

Description

Scientific Research Applications

Resazurin sodium is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:

Cell Viability Assays: It is used to assess the viability and metabolic activity of living cells by measuring the conversion of resazurin to resorufin.

Microbiological Assays: It is employed to detect bacterial and yeast contamination in biological fluids.

Drug Development: It is used in cytotoxicity assays to screen potential drug candidates and assess pharmaceutical and chemical toxicity.

Metabolic Activity Studies: It is used to characterize the metabolic activity of mitochondria and other cellular components.

Environmental Monitoring: It is used to monitor redox reactions in cell cultures and environmental samples.

Mechanism of Action

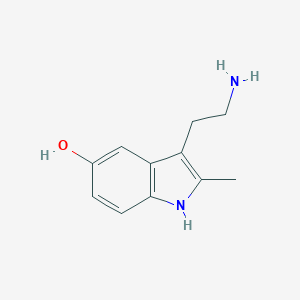

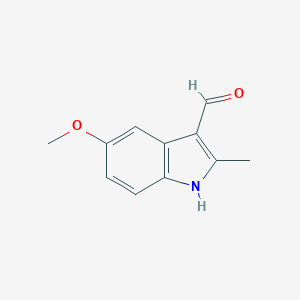

Resazurin sodium exerts its effects through redox reactions. It is internalized by cells and metabolically reduced in the cytoplasm by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes, producing resorufin . The reduction process is promoted by NADH reductase and carnitine dehydrogenase in vitro . The reversible reduction of resorufin to dihydroresorufin allows for the monitoring of redox potential in various biological and environmental systems .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Resazurin sodium salt plays a significant role in biochemical reactions. It is reduced to resorufin by metabolically active cells, specifically by enzymes involved in the electron transport chain within mitochondria . This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The reduction of resazurin correlates with the number of live cells .

Cellular Effects

Resazurin sodium salt has various effects on different types of cells and cellular processes. It is used to assess mammalian cell toxicity, viability, migration, and invasion . It can also be used to detect the presence of viable cells in mammalian cell cultures . The reduction of resazurin to resorufin is used as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of action of Resazurin sodium salt involves its reduction to resorufin by metabolically active cells. This reduction process is carried out by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . The conversion of resazurin to resorufin can be used to detect NADH, NADPH, or diaphorase levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resazurin sodium salt change over time. Therefore, it is crucial to have standardized and rigorously optimized protocols to ensure consistent and accurate results .

Metabolic Pathways

Resazurin sodium salt is involved in metabolic pathways that involve the reduction of resazurin to resorufin. This process is carried out by dehydrogenases using NADH/NADPH as co-substrate .

Transport and Distribution

It is known that when cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells .

Subcellular Localization

It is known that the reduction of resazurin to resorufin occurs in the cytoplasm of living cells, involving cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes .

Preparation Methods

Resazurin sodium is prepared by an acid-catalyzed condensation between resorcinol and 4-nitrosoresorcinol, followed by oxidation of the intermediate with manganese (IV) oxide . The crude reaction product is then treated with excess sodium carbonate to yield the sodium salt of resazurin, which is the commercial form of the dye .

Chemical Reactions Analysis

Resazurin sodium undergoes several types of chemical reactions, primarily involving reduction and oxidation processes. It is reduced irreversibly to the highly fluorescent pink compound resorufin, which can be further reduced reversibly to colorless dihydroresorufin by photo-deoxygenation, chemical reactions, and reductive organic compounds produced through cell metabolism . Common reagents used in these reactions include sodium sulfide and other reducing agents . The major products formed from these reactions are resorufin and dihydroresorufin .

Comparison with Similar Compounds

Resazurin sodium is often compared with other redox-sensitive dyes such as tetrazolium salts (e.g., MTT) and other phenoxazine dyes. Some similar compounds include:

Tetrazolium Salts (MTT): Like resazurin sodium, MTT is used to assess cell viability and metabolic activity.

Resorufin: The reduced form of resazurin sodium, resorufin, is highly fluorescent and used in similar applications.

Dihydroresorufin: The further reduced form of resorufin, dihydroresorufin, is used to monitor redox potential in various systems.

Resazurin sodium is unique in its ability to undergo reversible redox reactions, making it a valuable tool for monitoring dynamic changes in redox potential and metabolic activity in various scientific research applications .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt can be achieved by the oxidation of 3H-Phenoxazin-3-one, 7-hydroxy-, followed by the addition of sodium hydroxide to form the sodium salt. The oxidation can be performed using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate.", "Starting Materials": [ "3H-Phenoxazin-3-one, 7-hydroxy-", "Hydrogen peroxide or potassium permanganate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3H-Phenoxazin-3-one, 7-hydroxy- in water", "Step 2: Add hydrogen peroxide or potassium permanganate to the solution and stir for a few hours at room temperature", "Step 3: Filter the solution to remove any precipitate", "Step 4: Add sodium hydroxide to the solution to form the sodium salt", "Step 5: Filter the solution to obtain the sodium salt of 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide" ] } | |

| 62758-13-8 | |

Molecular Formula |

C12H7NNaO4 |

Molecular Weight |

252.18 g/mol |

IUPAC Name |

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate |

InChI |

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H; |

InChI Key |

UYXSVQYIDVRWQT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na] |

Appearance |

A crystalline solid |

| 62758-13-8 | |

physical_description |

Dark green odorless powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

synonyms |

7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt; Sodium Resazurin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)